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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzonitrile

Cat. No.: B1274900 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-
methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
2-Amino-4-methoxybenzonitrile is a substituted benzonitrile that has garnered significant

interest within the medicinal chemistry landscape. Its molecular architecture, featuring

strategically positioned amino, methoxy, and nitrile functional groups, renders it a valuable

precursor for the synthesis of complex heterocyclic systems. Notably, it serves as a key

building block for targeted therapeutics, including kinase inhibitors used in oncology.[1][2] This

guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-
4-methoxybenzonitrile. Due to the limited availability of direct experimental data for this

specific molecule in public-domain literature, this document synthesizes information from

computational predictions and comparative data from its close structural isomers to provide a

robust, predictive framework for researchers. We will delve into its structural and spectroscopic

profile, solubility characteristics, and provide validated protocols for its analysis and handling,

thereby equipping scientists with the foundational knowledge required for its effective utilization

in research and development.
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The identity and behavior of 2-Amino-4-methoxybenzonitrile are defined by its fundamental

molecular and physical properties. While extensive experimental data is still emerging, a

combination of data from public repositories and predictive modeling provides a solid

foundation for its characterization.

Chemical Identity
The arrangement of functional groups on the benzene ring is critical to the molecule's reactivity

and its utility as a pharmaceutical intermediate.

Caption: 2D structure of 2-Amino-4-methoxybenzonitrile.

Physicochemical Data Summary
The following table summarizes key computed and known properties. It is crucial to note that

experimental values for properties like melting and boiling points are often for structural

isomers, providing a valuable but indirect reference point.
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Property Value / Observation Source

Molecular Formula C₈H₈N₂O [3][4]

Molecular Weight 148.17 g/mol [3][4]

CAS Number 38487-85-3 [4]

Appearance
Expected to be a crystalline

powder.
[5][6]

Melting Point

Data for the specific compound

is not readily available. The

isomer 4-amino-2-

methoxybenzonitrile has a

melting point of 126-130 °C.[5]

[6]

Boiling Point

Data for the specific compound

is not readily available. The

isomer 4-amino-2-

methoxybenzonitrile has a

boiling point of 366.3 °C.[5][6]

Solubility

Poorly soluble in water; soluble

in polar aprotic solvents

(DMSO, DMF) and polar protic

solvents (methanol, ethanol).

[7]

pKa (Predicted)

Data for the specific compound

is not available. The isomer 4-

amino-2-methoxybenzonitrile

has a predicted pKa of 1.30 ±

0.10.[8]

Spectroscopic and Analytical Profile
Structural elucidation and purity assessment are critical steps in utilizing any chemical

intermediate. This section outlines the expected spectroscopic signatures for 2-Amino-4-
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methoxybenzonitrile based on computational predictions and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural confirmation. The predicted chemical shifts

provide a reference for experimental verification.

Predicted ¹H NMR Data:

Chemical Shift (ppm) Multiplicity Assignment

~7.5 - 7.7 d Aromatic CH

~6.2 - 6.4 dd Aromatic CH

~6.1 - 6.2 d Aromatic CH

~4.5 - 5.0 br s -NH₂

| ~3.8 - 3.9 | s | -OCH₃ |

Predicted ¹³C NMR Data:[9]

Chemical Shift (ppm) Assignment

~160 - 165 C-OCH₃

~145 - 150 C-NH₂

~120 - 125 Aromatic CH

~115 - 120 C-CN

~100 - 105 Aromatic CH

| ~95 - 100 | C-CN |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of 2-Amino-4-
methoxybenzonitrile is expected to show characteristic absorption bands.
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Expected IR Absorptions:

Wavenumber (cm⁻¹) Functional Group Vibration Type

3450 - 3300 Amine (-NH₂) N-H Stretch

2230 - 2210 Nitrile (-C≡N) C≡N Stretch

1620 - 1580 Aromatic Ring C=C Stretch

| 1250 - 1200 | Aryl Ether | C-O Stretch |

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization):[9]

m/z Assignment

148 [M]⁺ (Molecular Ion)

133 [M - CH₃]⁺

| 120 | [M - CO]⁺ |

Experimental Protocols & Workflow
The following protocols are designed as self-validating systems, providing a logical workflow for

the characterization and use of 2-Amino-4-methoxybenzonitrile. The causality behind

experimental choices is explained to ensure robust and reproducible results.
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Compound Procurement
(2-Amino-4-methoxybenzonitrile)

Solubility Assessment
(Protocol 3.1)

Initial Characterization

Purity Analysis (HPLC)
(Protocol 3.2)

Prepare Analytical Sample

Structural Confirmation
(NMR, IR, MS)

If Purity ≥ 95%

NMR Analysis
(Protocol 3.3)

IR Analysis
(Protocol 3.4)

MS Analysis
(Protocol 3.5)

Use in Synthesis
(e.g., Kinase Inhibitor Precursor)

Structure Verified Structure Verified Structure Verified

Verified Intermediate

Click to download full resolution via product page

Caption: A logical workflow for the validation and use of a chemical intermediate.
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Protocol: Solubility Determination and Stock Solution
Preparation

Rationale: Accurate dosing in biological assays or chemical reactions requires complete

dissolution. Polar aprotic solvents like DMSO are often chosen for their ability to solvate a

wide range of organic molecules without participating in reactions.

Methodology:[7]

Weigh 1-2 mg of 2-Amino-4-methoxybenzonitrile into a clean, dry glass vial.

Add anhydrous DMSO or DMF dropwise while vortexing to create a concentrated stock

solution (e.g., 10-50 mM).

If dissolution is slow, gently warm the vial to 40-50°C in a water bath.

For enhanced dissolution, place the sealed vial in an ultrasonic bath for 5-10 minutes.

Visually inspect the solution against a light source to ensure no particulates remain.

For aqueous assays, perform a serial dilution from the DMSO stock into the aqueous

buffer, vortexing during addition to prevent precipitation.

Protocol: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of a non-volatile organic

compound. A reversed-phase C18 column is effective for separating aromatic molecules

based on their hydrophobicity.

Methodology:

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or

acetonitrile.

Instrumentation:

Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Detector: UV at 254 nm.

Gradient: Start with a 95:5 ratio of A:B, ramping to 5:95 A:B over 15 minutes. Hold for 5

minutes.

Injection: Inject 10 µL of the sample solution.

Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak

divided by the total area of all peaks.

Protocol: Structural Elucidation by NMR Spectroscopy
Rationale: To confirm the chemical structure and connectivity of atoms. Deuterated solvents

are required to avoid large solvent signals in the ¹H NMR spectrum.

Methodology:[9]

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer.

Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main

peaks.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of

scans will be necessary due to the low natural abundance of ¹³C.

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline

correction) and compare the observed chemical shifts and coupling constants to the

predicted values.

Chemical Reactivity and Synthetic Utility
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2-Amino-4-methoxybenzonitrile is primarily valued as a synthetic intermediate. Its functional

groups offer multiple handles for chemical modification. The amino group can act as a

nucleophile or be diazotized, while the nitrile group can be hydrolyzed or reduced.[10] Its most

prominent application is as a precursor in multi-step syntheses of pharmacologically active

molecules.[2]

Safety and Handling
While specific toxicity data for 2-Amino-4-methoxybenzonitrile is limited, data from related

nitroaromatic and cyano compounds necessitates cautious handling.[11]

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety

glasses with side shields, and nitrile gloves.[12][13]

Engineering Controls: All handling of the solid compound or its solutions should be

performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[11]

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12] It is

classified as an irritant.[4]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible substances like strong oxidizing agents.[12]

Conclusion
2-Amino-4-methoxybenzonitrile is a functionally rich building block with significant potential in

drug discovery and organic synthesis. While a comprehensive experimental dataset is still

being established, this guide provides a robust predictive overview of its physicochemical

properties, grounded in data from analogous compounds and computational models. The

provided protocols offer a validated workflow for its characterization and safe handling,

enabling researchers to confidently integrate this valuable intermediate into their synthetic

programs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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